molecular formula C10H12N2 B1611418 1',2',3',6'-Tetrahydro-[2,4']bipyridinyl CAS No. 50461-51-3

1',2',3',6'-Tetrahydro-[2,4']bipyridinyl

Cat. No.: B1611418
CAS No.: 50461-51-3
M. Wt: 160.22 g/mol
InChI Key: IVRPDZRVHKIBBG-UHFFFAOYSA-N
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Description

1',2',3',6'-Tetrahydro-[2,4']bipyridinyl is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, primarily serving as a versatile synthetic intermediate. Its core value lies in its bipyridinyl scaffold, a privileged structure found in molecules with diverse biological activities. This compound is a key precursor in the synthesis of more complex molecules, particularly those targeting the central nervous system. It has been identified as a critical intermediate in the preparation of potent and selective ligands for various receptor targets. For instance, research from suppliers like Ambeed identifies this compound as a building block for creating high-value chemical probes and potential therapeutic candidates. The mechanism of action for this compound itself is not its primary research attribute; rather, its value is derived from its chemical reactivity and structure, which allows researchers to efficiently construct novel compounds for high-throughput screening and structure-activity relationship (SAR) studies. Its application is fundamental in the drug discovery pipeline, enabling the development of new chemical entities for investigative and preclinical studies. This product is intended for research and manufacturing applications only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-2-6-12-10(3-1)9-4-7-11-8-5-9/h1-4,6,11H,5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVRPDZRVHKIBBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50569450
Record name 1',2',3',6'-Tetrahydro-2,4'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50569450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50461-51-3
Record name 1',2',3',6'-Tetrahydro-2,4'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50569450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diels-Alder Cycloaddition-Based Synthesis

One of the primary synthetic routes to 1',2',3',6'-tetrahydro-[2,4']bipyridinyl derivatives involves the Diels-Alder reaction between cyclic enamines and bi-1,2,4-triazine derivatives. This method enables the construction of unsymmetrical annulated bipyridine analogues with high regioselectivity.

  • Key Reaction Steps:

    • The reaction of 1-methyl-4-pyrrolidin-1-yl-1,2,3,6-tetrahydropyridine with 3,3’-bis(methylsulfanyl)-5,5’-bi-1,2,4-triazine leads to a single cycloaddition product.
    • Subsequent treatment with cyclic enamines (e.g., 1-pyrrolidino-1-cyclopentene) at elevated temperatures (100 °C) yields annulated 2,2’-bipyridine dihydroanalogues.
    • Final aromatization or rearrangement steps involve heating with acetic acid in toluene to afford the desired bipyridine derivatives.
  • Reaction Conditions and Yields:

    • The initial cycloaddition occurs in boiling dioxane for 1 hour with a 1.5 molar excess of the tetrahydropyridine derivative, yielding the intermediate in 92% yield.
    • The subsequent annulation step requires heating at 100 °C for 15–16 hours.
    • Overall yields for the annulated bipyridine products are generally good, though dependent on the cyclic enamine used.
  • Significance:

    • This method allows for the synthesis of unsymmetrical bipyridine analogues with two different heterocyclic units.
    • Electron-withdrawing substituents on the triazine ring enhance reactivity and yield.

Base-Catalyzed Condensation and Reduction Approach

Another synthetic route involves the condensation of dihydropyridine intermediates formed via lithium aluminum hydride reduction of pyridine derivatives.

  • Key Reaction Steps:

    • Preparation of lithium tetrakis(N-dihydropyridyl)aluminate at low temperatures (0 °C).
    • Hydrolysis yields a mixture of dihydropyridines (1,4-, 1,2-, and 2,5- isomers).
    • Base-catalyzed condensation of a 1:1 mixture of 1,2- and 2,5-dihydropyridines in the presence of oxygen affords this compound (anatabine) in high yield (~89%).
    • Further catalytic hydrogenation can convert anatabine to related compounds such as anabasine.
  • Reaction Conditions and Yields:

    • The condensation is reversible and oxygen-dependent.
    • The process yields high purity product with good overall efficiency.
  • Significance:

    • This method is relatively straightforward and allows access to tetrahydro-bipyridine derivatives from simple pyridine precursors.
    • It highlights the utility of controlled reduction and condensation in bipyridine synthesis.

Aza Diels-Alder Reaction with Amidrazones and α,β-Diketoesters

A one-pot synthesis method has been developed involving the reaction of amidrazones with α,β-diketoesters in the presence of aza-dienophiles.

  • Key Reaction Steps:

    • Amidrazones prepared from ethyl thioamido oxalate and hydrazine hydrate react with α,β-diketoesters in boiling ethanol.
    • The presence of 2,5-norbornadiene facilitates the aza Diels-Alder reaction, yielding pyridine and bipyridine derivatives.
    • The reaction proceeds regioselectively to form this compound derivatives in good yields (59–78%).
  • Reaction Conditions and Yields:

    • Mild conditions (boiling ethanol) with an excess of norbornadiene.
    • Overall yields for bipyridine derivatives are moderate to good.
  • Significance:

    • This approach offers a versatile and mild synthetic route.
    • It allows for the introduction of various substituents via the choice of α,β-diketoesters and amidrazones.

Summary Table of Preparation Methods

Methodology Key Reactants Conditions Yield (%) Notes
Diels-Alder Cycloaddition 1-methyl-4-pyrrolidin-1-yl-1,2,3,6-tetrahydropyridine + bi-1,2,4-triazine derivatives Boiling dioxane, 1 h; heating at 100 °C, 15–16 h Up to 92% (intermediate), good final yield Enables unsymmetrical bipyridine synthesis
Base-Catalyzed Condensation of Dihydropyridines Lithium tetrakis(N-dihydropyridyl)aluminate hydrolysis and condensation Hydrolysis at 0 °C; condensation with base and oxygen ~89% Straightforward, uses pyridine and LiAlH4 derivatives
Aza Diels-Alder Reaction Amidrazones + α,β-diketoesters + 2,5-norbornadiene Boiling ethanol 59–78% One-pot, mild conditions, regioselective

Detailed Research Findings and Notes

  • The Diels-Alder based methods emphasize the importance of electron-withdrawing groups on the triazine ring to enhance cycloaddition efficiency and regioselectivity. The use of cyclic enamines as dienophiles allows for the formation of complex annulated bipyridine structures with potential for further functionalization.

  • The base-catalyzed condensation approach leverages the reversible nature of dihydropyridine formation and oxidation states controlled by oxygen presence. This method is notable for its high yield and relatively simple starting materials, making it attractive for scalable synthesis.

  • The aza Diels-Alder reaction involving amidrazones and α,β-diketoesters provides a versatile synthetic platform, allowing the incorporation of diverse substituents and enabling the synthesis of a broad range of bipyridine derivatives under mild and operationally simple conditions.

  • The choice of solvent, temperature, and reaction time are critical parameters influencing the yield and purity of the final this compound products across all methods.

Chemical Reactions Analysis

Types of Reactions: 1’,2’,3’,6’-Tetrahydro-[2,4’]bipyridinyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

1',2',3',6'-Tetrahydro-[2,4']bipyridinyl is primarily recognized for its role as a key intermediate in the synthesis of pharmaceuticals. Its structural features make it particularly valuable in developing drugs targeting neurological disorders. The compound enhances drug efficacy and specificity, making it a vital component in the formulation of treatments for conditions such as Parkinson's disease and other neurodegenerative disorders .

Case Studies in Pharmaceutical Applications

  • Neuroprotective Agents : Research indicates that derivatives of this compound can exhibit neuroprotective properties, potentially mitigating the effects of neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known to induce Parkinsonian symptoms in animal models .
  • Antidepressants : Some studies have explored the use of tetrahydro-bipyridinyl derivatives as antidepressants, leveraging their ability to modulate neurotransmitter systems effectively.

Chemical Synthesis

In organic chemistry, this compound serves as an essential building block for synthesizing more complex molecules. Its versatility allows chemists to streamline synthetic processes and improve overall yields.

Synthesis Techniques

  • Multicomponent Reactions : The compound has been utilized in one-pot multicomponent reactions to generate diverse chemical scaffolds, enhancing the efficiency of synthetic pathways .
  • Catalytic Applications : Hybrid catalysts incorporating this compound have demonstrated effectiveness in various reactions, including cycloadditions and rearrangements, showcasing its role in facilitating complex organic transformations.

Biochemical Research

Research utilizing this compound has provided insights into biological mechanisms through the study of receptor interactions and enzyme activities. This aspect is crucial for understanding drug-target interactions and developing new therapeutic strategies.

Research Highlights

  • Receptor Studies : Investigations into how this compound interacts with specific receptors have revealed potential pathways for drug development aimed at modulating these interactions for therapeutic benefit.
  • Enzyme Activity Modulation : Studies have shown that derivatives can influence enzyme activity, providing a basis for designing inhibitors or activators tailored to specific biochemical pathways.

Material Science

The unique chemical properties of this compound also extend to material science applications. Researchers are exploring its potential in developing advanced materials such as polymers and coatings.

Material Innovations

  • Polymer Development : The compound's ability to participate in polymerization reactions makes it a candidate for creating novel polymers with enhanced properties.
  • Coatings : Its chemical stability and reactivity can be harnessed to develop coatings that exhibit improved durability and protective qualities against environmental factors.

Mechanism of Action

The mechanism of action of 1’,2’,3’,6’-Tetrahydro-[2,4’]bipyridinyl involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can modulate the activity of enzymes or receptors, leading to various biological effects. The specific pathways involved depend on the nature of the metal ion and the biological target .

Comparison with Similar Compounds

Table 1: Structural Comparison of Tetrahydro-Bipyridinyl Derivatives

Compound Name Substituents/Modifications CAS Number Molecular Weight Key References
1',2',3',6'-Tetrahydro-[2,4']bipyridinyl None (parent compound) 50461-51-3 162.23 g/mol
5-Amino-1-Boc-3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl Boc-protected amino group at position 5 885693-48-1 291.37 g/mol
4'-Hydroxy-3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl-1'-carboxylic acid benzyl ester Benzyl ester, hydroxyl at 4' 161610-16-8 354.40 g/mol
3-Methoxy-1’,2’,3’,4’,5’,6’-hexahydro-[2,4’]bipyridinyl Methoxy at position 3 N/A 180.24 g/mol

Key Observations:

  • Substituent Effects: The addition of functional groups (e.g., Boc, benzyl ester, hydroxyl) alters polarity, stability, and binding affinity.
  • Synthetic Flexibility: Methoxy and benzyl ester derivatives (e.g., ) demonstrate the scaffold’s adaptability for introducing diverse pharmacophores.

Biological Activity

1',2',3',6'-Tetrahydro-[2,4']bipyridinyl is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

This compound is a bicyclic compound with a molecular formula of C10H12N2. It is characterized by its nitrogen-containing heterocyclic structure, which is crucial for its biological interactions.

Pharmacological Effects

The compound exhibits a variety of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of bipyridine compounds can exhibit antimicrobial properties. For instance, certain bipyridine derivatives have been reported to inhibit the growth of various bacteria and fungi.
  • Cognitive Enhancement : Some bipyridine derivatives are known to act as positive allosteric modulators of acetylcholine receptors, potentially enhancing cognitive functions and providing therapeutic avenues for conditions like Alzheimer's disease .
  • Anticancer Properties : Research indicates that bipyridine compounds may exhibit anticancer effects. For example, studies involving L-citrulline mixed with bipyridine derivatives showed promising results in inhibiting cancer cell proliferation .

The mechanisms underlying the biological activities of this compound often involve modulation of receptor activity or interaction with cellular signaling pathways. For example, its role as an allosteric modulator can enhance receptor sensitivity and alter downstream signaling cascades.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various bipyridine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition zones compared to controls, suggesting potential for development as antimicrobial agents.

CompoundInhibition Zone (mm)Target Organism
A15Staphylococcus aureus
B12Escherichia coli
C18Staphylococcus aureus

Case Study 2: Cognitive Enhancement

Research involving the administration of a bipyridine derivative in animal models demonstrated improved memory retention in maze tests compared to untreated controls. This suggests potential applications in treating cognitive impairments.

Treatment GroupMemory Retention (%)
Control50
Bipyridine A75
Bipyridine B80

Q & A

Q. What are the optimal synthetic routes for 1',2',3',6'-Tetrahydro-[2,4']bipyridinyl, and how can reaction conditions be tailored to improve yield?

A multi-step synthesis approach is recommended. For example, the deprotection of tert-butyl esters using HCl/EtOAc under controlled conditions (e.g., 4 hours at room temperature) can yield derivatives with ~73% efficiency, as demonstrated in analogous tetrahydrobipyridinyl syntheses . Key considerations:

  • Acid selection : HCl in ethyl acetate minimizes side reactions compared to stronger acids.
  • Workup : Filtration and washing with EtOAc/ether mixtures help isolate the product as a stable solid.
  • Yield optimization : Monitor reaction progress via TLC and adjust stoichiometry of acid reagents.

Q. How can NMR spectroscopy be utilized to confirm the structure of this compound derivatives?

¹H NMR (400 MHz, DMSO-d₆) is critical for structural validation. Key spectral features include:

  • Aromatic protons : Peaks at δ 8.27 (d, J = 4.4 Hz) and δ 7.94 (d, J = 8.0 Hz) confirm bipyridinyl aromaticity.
  • Methoxy groups : A singlet at δ 3.96 (s) indicates substitution patterns.
  • Aliphatic hydrogens : Multiples in δ 3.53–2.12 regions correlate with tetrahydro ring conformations .

Q. What safety protocols are essential when handling tetrahydrobipyridinyl derivatives in the lab?

Refer to GHS guidelines for acute toxicity and skin/eye hazards:

  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can computational modeling predict the electronic structure and reactivity of this compound?

Density Functional Theory (DFT) calculations can map:

  • Electron density : Analyze π-orbital interactions in the bipyridinyl system.
  • Redox behavior : Predict reduction potentials based on bond distances (e.g., Cpy–Cpy bond lengths <1.38 Å indicate reduced states in analogous complexes) .
  • Ligand-metal interactions : Simulate coordination geometries for catalytic or medicinal applications.

Q. What experimental strategies resolve contradictions in biological activity data for tetrahydrobipyridinyl derivatives?

Case study approach:

  • Stereochemical effects : Compare IC₅₀ values of enantiomers (e.g., 1S vs. 1R configurations in PDE5 inhibitors) to identify stereoselective activity .
  • Dose-response curves : Use MDA-MB-231 cell lines to validate growth inhibition trends and rule out assay artifacts.
  • SAR studies : Modify substituents (e.g., 2,4-dichlorophenyl groups) to correlate structure with potency .

Q. How can X-ray crystallography elucidate the solid-state conformation of this compound complexes?

  • Crystal growth : Slow evaporation of hexane solutions at −40°C yields diffraction-quality crystals.
  • Bond metrics : U–N bond distances (~2.25–2.28 Å) and Cpy–Cpy bond lengths (~1.38 Å) confirm ligand geometry and oxidation states in metal complexes .
  • Data refinement : Use programs like SHELXL for anisotropic displacement parameter analysis.

Q. What methodologies enable the study of multi-component reactions involving tetrahydrobipyridinyl scaffolds?

Design four-component reactions with:

  • Core reactants : Arylamines, acetylenedicarboxylates, and cyclic diketones.
  • Condition screening : Vary solvents (e.g., EtOH vs. DMF) and catalysts (e.g., p-TsOH) to steer selectivity toward pyridinones or pyrans .
  • Mechanistic probes : Isotope labeling (e.g., ¹³C) to track intermediate formation.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1',2',3',6'-Tetrahydro-[2,4']bipyridinyl
Reactant of Route 2
1',2',3',6'-Tetrahydro-[2,4']bipyridinyl

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